molecular formula C31H33NO B14247905 4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol CAS No. 388568-37-4

4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol

Cat. No.: B14247905
CAS No.: 388568-37-4
M. Wt: 435.6 g/mol
InChI Key: WIIQABKRDWKKQS-UHFFFAOYSA-N
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Description

4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(dimethylamino)benzophenone: Similar structure but different functional groups.

    4-(2-Hydroxy-3,5-dimethylphenyl)phenol: Similar phenolic structure but different substituents.

Uniqueness

4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

388568-37-4

Molecular Formula

C31H33NO

Molecular Weight

435.6 g/mol

IUPAC Name

4-[2-[4-(N-(3,4-dimethylphenyl)-3,4-dimethylanilino)phenyl]propan-2-yl]phenol

InChI

InChI=1S/C31H33NO/c1-21-7-13-28(19-23(21)3)32(29-14-8-22(2)24(4)20-29)27-15-9-25(10-16-27)31(5,6)26-11-17-30(33)18-12-26/h7-20,33H,1-6H3

InChI Key

WIIQABKRDWKKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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